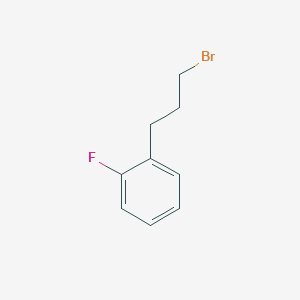

1-(3-溴丙基)-2-氟苯

描述

Synthesis Analysis

The synthesis of related compounds, such as 2-bromo-3-fluorobenzonitrile, involves the halodeboronation of aryl boronic acids using a sodium methoxide-catalyzed reaction with dihalo-dimethylhydantoin . Another synthesis approach for di-substituted benzene derivatives includes a Br/Li exchange followed by a reaction with isothiocyanates and isocyanates . These methods could potentially be adapted for the synthesis of 1-(3-Bromopropyl)-2-fluorobenzene by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds like 1-bromo-3-fluorobenzene has been investigated using spectroscopic methods and density functional theory (DFT) calculations . These studies provide information on the influence of halogen atoms on the geometry and vibrational modes of the benzene ring, which would be relevant for understanding the structure of 1-(3-Bromopropyl)-2-fluorobenzene.

Chemical Reactions Analysis

The reactivity of bromo-fluorobenzene compounds is highlighted in their use as intermediates in the synthesis of more complex molecules, such as peptides , quinazolinones , and radiolabeled compounds for medical applications . The presence of both bromine and fluorine atoms in these molecules allows for selective reactions to occur, such as nucleophilic aromatic substitution and palladium-promoted cross-coupling .

Physical and Chemical Properties Analysis

The physical and chemical properties of polyfluoro-substituted benzenes, including their crystal structures and intermolecular interactions, have been studied . These properties are influenced by the presence of halogen atoms and can affect the compound's reactivity and stability. The thermodynamic properties of related compounds have also been calculated, providing insights into their behavior at different temperatures .

科学研究应用

光解离研究

光片段平动能谱用于研究1-溴-3-氟苯和1-溴-4-氟苯的紫外光解离,揭示了能量分布并提出了受氟原子取代影响的光解离机理 (顾希彬等,2001)。

有机金属化学

部分氟化的苯,如氟苯(FB)和1,2-二氟苯(1,2-DiFB),已逐渐被认为是有机金属化学和过渡金属催化的通用溶剂。这些化合物表现出更大的化学惰性,可用作非配位溶剂或容易取代的配体,探索它们在有机合成和催化中的潜力 (S. Pike 等,2017)。

羰基化反应

1-溴-2-氟苯与各种亲核试剂的钯催化羰基化反应已得到系统研究,导致六元杂环的有效合成。这证明了该化合物在结合羰基化和亲核取代反应以创建复杂有机分子方面的效用 (陈建斌等,2014)。

氟化和合成

1,2-双(溴甲基)-4-氟苯和类似化合物的合成证明了氟代苯衍生物的化学多功能性和反应性。这些合成通常涉及重氮化和溴化等过程,突出了这些化合物在为各种研究和工业应用创建更复杂的氟化分子中的应用 (郭志安,2009)。

安全和危害

未来方向

属性

IUPAC Name |

1-(3-bromopropyl)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrF/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6H,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFAHCURDJBNWCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20564992 | |

| Record name | 1-(3-Bromopropyl)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromopropyl)-2-fluorobenzene | |

CAS RN |

129254-75-7 | |

| Record name | 1-(3-Bromopropyl)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(Benzylsulfonyl)(dichloro)methyl]benzene](/img/structure/B154244.png)